molecular formula C16H16N6OS B2511994 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1020978-34-0

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2511994
CAS No.: 1020978-34-0
M. Wt: 340.41
InChI Key: YWGRNADYLUOOQV-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide, also known as PEAQX, is a small molecule inhibitor of the AMPA receptor. AMPA receptors are a type of glutamate receptor that are important for synaptic plasticity, learning, and memory. PEAQX has been used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.

Scientific Research Applications

Unfused Heterobicycles as Amplifiers of Phleomycin

Brown and Cowden (1982) explored the synthesis of pyridinylpyrimidines with strongly basic side chains and evaluated their activities as amplifiers of phleomycin against Escherichia coli. This study provides a foundational understanding of how structurally related compounds can enhance antibiotic efficacy (Brown & Cowden, 1982).

Synthesis and Antimicrobial Evaluation of Thienopyrimidine Derivatives

Bhuiyan et al. (2006) investigated the synthesis of thienopyrimidine derivatives and their antimicrobial properties. The study underscores the significance of heterocyclic compounds in developing new antimicrobial agents, potentially offering insights into the research applications of the compound of interest (Bhuiyan et al., 2006).

Development of Histone Deacetylase Inhibitors

Zhou et al. (2008) detailed the design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with selective histone deacetylase inhibitory activity. This research highlights the potential therapeutic applications of related compounds in cancer treatment, suggesting a possible avenue for the application of the compound (Zhou et al., 2008).

Exploration of Thiophene Carboxamide Derivatives

Rawe et al. (2006) synthesized a range of N-glycosyl-thiophene-2-carboxamides and evaluated their effects on different cell types. Their work provides insights into the use of thiophene derivatives in modulating biological processes, which may be relevant to the applications of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide (Rawe et al., 2006).

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(13-2-1-11-24-13)19-10-9-18-14-3-4-15(22-21-14)20-12-5-7-17-8-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRNADYLUOOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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